molecular formula C19H13N3O4S B2591531 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1705871-25-5

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2591531
CAS No.: 1705871-25-5
M. Wt: 379.39
InChI Key: WRBAKFSEIXBTCX-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a chromene backbone, a thiophene ring, and a 1,2,4-oxadiazole moiety substituted with a cyclopropyl group. The chromene core (4-oxo-4H-chromene) is known for its planar aromatic system, which facilitates interactions with biological targets such as kinases or enzymes . The thiophene ring serves as a linker, enhancing conformational flexibility, while the 3-cyclopropyl-1,2,4-oxadiazol-5-yl group contributes to metabolic stability and hydrophobic interactions in binding pockets .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c23-13-9-15(25-14-4-2-1-3-11(13)14)18(24)20-12-7-8-27-16(12)19-21-17(22-26-19)10-5-6-10/h1-4,7-10H,5-6H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBAKFSEIXBTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on structural and functional similarities:

Chromene- and Thiophene-Containing Analogues

  • N-Methyl-5-nitro-N-phenylbenzo[b]thiophene-2-carboxamide (476309-44-1): This compound shares a thiophene-carboxamide scaffold but replaces the chromene with a nitro-substituted benzothiophene.
  • 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride (1172773-23-7) :
    Both compounds feature a 1,2,4-oxadiazole ring. However, the cyclopentylamine substituent in this analogue introduces basicity, contrasting with the cyclopropyl group in the target compound, which prioritizes steric hindrance and lipophilicity .

Oxadiazole and Thiazole Derivatives

  • N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (1104637-08-2): This thiazole-based compound incorporates an ethylamino side chain, enhancing solubility but reducing metabolic stability compared to the cyclopropyl-oxadiazole group in the target molecule. The thienyl substitution aligns with the thiophene linker in the target compound, suggesting shared affinity for sulfur-rich binding sites .

Key Structural and Functional Differences

Feature Target Compound Analogues
Core Structure Chromene (4-oxo-4H-chromene) Benzothiophene (476309-44-1), Cyclopentane (1172773-23-7)
Heterocyclic Linker Thiophene Thiazole (1104637-08-2), Benzothiophene (476309-44-1)
Substituent Chemistry 3-Cyclopropyl-1,2,4-oxadiazole (lipophilic, steric) Nitro group (476309-44-1), Ethylamino (1104637-08-2), Methyl-oxadiazole (1172773-23-7)
Bioavailability Likely moderate (cyclopropyl enhances stability) Variable: Nitro group may reduce solubility (476309-44-1); ethylamino improves solubility

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound’s oxadiazole ring may confer resistance to cytochrome P450-mediated oxidation compared to methyl or ethyl substituents in analogues like 1172773-23-7 .
  • Target Selectivity : The chromene-thiophene scaffold could favor interactions with kinases (e.g., MAPK or CDK families) over enzymes targeted by benzothiophene derivatives (e.g., 476309-44-1) .
  • Synthetic Complexity : The hybrid architecture of the target compound poses challenges in regioselective synthesis compared to simpler analogues like 1104637-08-2, which lacks a fused chromene system.

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